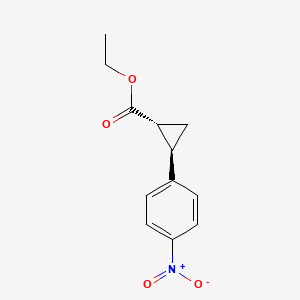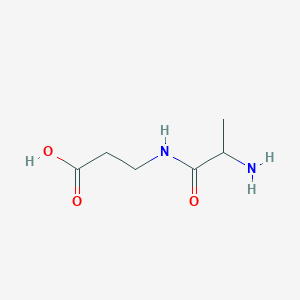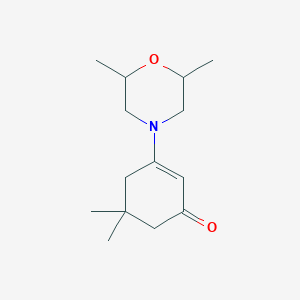
rac-ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, trans (RENPC) is a chiral cyclopropane compound that has been used in various scientific research applications. It has been found to be a useful reagent in the synthesis of various compounds such as peptides and β-amino acids. RENPC has also been used in the preparation of chiral aryl-substituted cyclopropanes. In addition, it has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
RENPC has been used in a variety of scientific research applications. It has been used to synthesize peptides and β-amino acids, as well as chiral aryl-substituted cyclopropanes. It has also been used in the synthesis of polycyclic compounds and in the preparation of chiral auxiliaries for asymmetric synthesis. In addition, it has been used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of polyfunctionalized cyclopropanes.
Mechanism of Action
RENPC has been found to act as an electrophile in the reaction of cyclopropanes with nitro compounds. The mechanism of action is shown below:
\begin{equation*}
\ce{RENPC + Nitro Compound -> Cyclopropane + Nitro Compound + HCl}
\end{equation*}
Biochemical and Physiological Effects
RENPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor effects, as well as anti-oxidant and anti-bacterial effects. In addition, it has been found to have an inhibitory effect on the growth of cancer cells.
Advantages and Limitations for Lab Experiments
RENPC has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it can be easily purified by column chromatography. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is important to note that RENPC is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for research on RENPC. These include further investigation of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research could be done to explore its potential applications in the synthesis of other compounds, such as peptides and β-amino acids. Finally, further research could be done to explore its potential uses as a catalyst in the synthesis of polymers and other compounds.
Synthesis Methods
RENPC is synthesized from the reaction of 1-bromo-1-cyclopropyl ethane with 4-nitrobenzoyl chloride. The reaction is catalyzed by a base such as sodium hydroxide, and the product is then purified by column chromatography. The reaction is shown below:
\begin{equation*}
\ce{1-bromo-1-cyclopropyl ethane + 4-nitrobenzoyl chloride -> RENPC + HCl}
\end{equation*}
properties
IUPAC Name |
ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTNKLFZFLDHMS-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)



![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)


![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)




